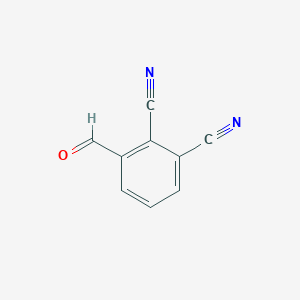
3-Formylbenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C₉H₄N₂O It is a derivative of phthalonitrile, characterized by the presence of a formyl group (-CHO) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formylbenzene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the formylation of phthalonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group onto the phthalonitrile core .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Formylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under appropriate conditions.
Major Products:
Oxidation: 3-Formylphthalic acid.
Reduction: 3-Hydroxymethylphthalonitrile.
Substitution: Various substituted phthalonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylbenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formylbenzene-1,2-dicarbonitrile is primarily related to its reactivity towards various chemical reagents. The formyl group and nitrile groups are key functional sites that participate in a range of chemical transformations. These reactions often involve nucleophilic attack on the electrophilic carbon atoms of the formyl and nitrile groups, leading to the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
Phthalonitrile: The parent compound without the formyl group.
4-Formylphthalonitrile: An isomer with the formyl group in a different position on the benzene ring.
3-Nitrophthalonitrile: A derivative with a nitro group instead of a formyl group.
Uniqueness: 3-Formylbenzene-1,2-dicarbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H4N2O |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-formylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(6-12)9(7)5-11/h1-3,6H |
InChI Key |
ZIMDAKBCOAZMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















